molecular formula C27H34N2 B15172076 6-(Dihexylamino)anthracene-2-carbonitrile CAS No. 919992-05-5

6-(Dihexylamino)anthracene-2-carbonitrile

Cat. No.: B15172076
CAS No.: 919992-05-5
M. Wt: 386.6 g/mol
InChI Key: USASLFJZCJJJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dihexylamino)anthracene-2-carbonitrile is a chemical compound with the molecular formula C28H35N It is known for its unique structure, which includes an anthracene core substituted with a dihexylamino group at the 6-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dihexylamino)anthracene-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene, which is a polycyclic aromatic hydrocarbon.

    Substitution Reaction: The anthracene undergoes a substitution reaction where a dihexylamino group is introduced at the 6-position. This can be achieved using a suitable dihexylamine derivative under controlled conditions.

    Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Dihexylamino)anthracene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where the dihexylamino or cyano groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce amine or aldehyde derivatives.

Scientific Research Applications

6-(Dihexylamino)anthracene-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to cellular imaging and fluorescence due to its potential fluorescent properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.

    Industry: It may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(Dihexylamino)anthracene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dihexylamino group can influence the electronic properties of the anthracene core, affecting its reactivity and interactions with other molecules. The cyano group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diethylamino)anthracene-2-carbonitrile
  • 6-(Dipropylamino)anthracene-2-carbonitrile
  • 6-(Dibutylamino)anthracene-2-carbonitrile

Uniqueness

6-(Dihexylamino)anthracene-2-carbonitrile is unique due to the presence of the dihexylamino group, which provides distinct steric and electronic effects compared to shorter alkyl chain analogs

Properties

CAS No.

919992-05-5

Molecular Formula

C27H34N2

Molecular Weight

386.6 g/mol

IUPAC Name

6-(dihexylamino)anthracene-2-carbonitrile

InChI

InChI=1S/C27H34N2/c1-3-5-7-9-15-29(16-10-8-6-4-2)27-14-13-24-18-25-17-22(21-28)11-12-23(25)19-26(24)20-27/h11-14,17-20H,3-10,15-16H2,1-2H3

InChI Key

USASLFJZCJJJOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC2=CC3=C(C=C(C=C3)C#N)C=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.